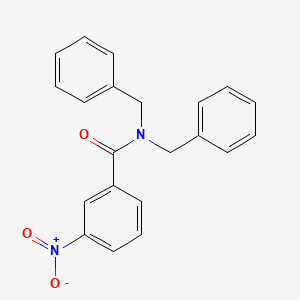

N,N-dibenzyl-3-nitrobenzamide

Description

Properties

IUPAC Name |

N,N-dibenzyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c24-21(19-12-7-13-20(14-19)23(25)26)22(15-17-8-3-1-4-9-17)16-18-10-5-2-6-11-18/h1-14H,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFMVTPLWRMCLDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-nitrobenzoyl chloride with benzylamine under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: While specific industrial production methods for N,N-dibenzyl-3-nitrobenzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N,N-dibenzyl-3-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable leaving group.

Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products Formed:

Reduction: N,N-dibenzyl-3-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Hydrolysis: 3-nitrobenzoic acid and dibenzylamine.

Scientific Research Applications

Anticancer Activity

Research has indicated that N,N-dibenzyl-3-nitrobenzamide exhibits potential anticancer properties. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, potentially leading to apoptosis in cancer cells. In vitro studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It can be utilized to synthesize more complex molecules through various reactions, including amidation and coupling reactions. Its functional groups allow for modifications that can lead to the development of novel compounds with enhanced properties .

Neurodegenerative Diseases

Recent studies have explored the role of this compound in the context of neurodegenerative diseases such as Alzheimer's disease (AD). Compounds with similar structures have been shown to inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical targets in AD treatment strategies . The multi-target approach, where compounds act on multiple pathways, is particularly promising in developing effective therapies for complex diseases .

Case Study 1: Anticancer Screening

A study evaluated several nitrobenzamide derivatives for their anticancer activity against various cancer cell lines. This compound was among the compounds tested, showing significant inhibition of cell growth at micromolar concentrations. The study highlighted its potential as a lead compound for further development into anticancer agents .

Case Study 2: Antimicrobial Evaluation

In another investigation, this compound was screened against Gram-positive and Gram-negative bacteria. Results indicated that the compound displayed moderate antibacterial activity, suggesting its potential use as a scaffold for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N,N-dibenzyl-3-nitrobenzamide largely depends on its chemical structure and the specific context in which it is used. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The nitro group can participate in redox reactions, while the benzyl groups can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins or cell membranes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N,N-dibenzyl-3-nitrobenzamide with six structurally related benzamides, highlighting molecular formulas, substituents, and key characteristics:

Functional Group Impact

- Nitro vs. Amino Groups: 3-Nitrobenzamides (e.g., this compound) exhibit electron-withdrawing effects, making the aromatic ring less reactive toward electrophilic substitution but suitable for reduction to amines. 3-Aminobenzamides (e.g., 3-amino-N,N-dibenzylbenzamide) are nucleophilic and serve as intermediates for coupling reactions or metal coordination .

- Benzyl/Methyl Mix (N-benzyl-N-methyl-3-nitrobenzamide): Balances steric effects and lipophilicity, commonly seen in agrochemicals or pharmaceuticals .

Biological Activity

N,N-Dibenzyl-3-nitrobenzamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a benzamide structure with two benzyl groups attached to the nitrogen atom and a nitro group at the meta position of the aromatic ring. Its molecular formula is .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a series of benzamide derivatives were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis (MTB). Among these, certain derivatives demonstrated excellent in vitro activity with minimal inhibitory concentrations (MIC) as low as 0.0625 μg/mL against drug-susceptible strains and even lower MIC values against multidrug-resistant strains .

Table 1: Antimicrobial Activity of Benzamide Derivatives

| Compound | MIC (μg/mL) | Activity Against |

|---|---|---|

| D5 | 0.0625 | MTB H37Rv |

| D6 | <0.016 | MDR Strains |

| D7 | 0.125 | MTB H37Rv |

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. A study on nitro-substituted benzamide derivatives showed that certain compounds exhibited significant inhibition of nitric oxide (NO) production in RAW264.7 macrophages, indicating potential anti-inflammatory activity. Specifically, compounds with optimal nitro group orientations demonstrated effective binding to inducible nitric oxide synthase (iNOS), leading to decreased expression of pro-inflammatory cytokines such as COX-2 and TNF-α .

Table 2: Anti-inflammatory Activity of Nitro Substituted Benzamides

| Compound | IC50 (μM) | Cytotoxicity |

|---|---|---|

| 5 | 3.7 | None |

| 6 | 5.3 | None |

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. For instance, the inhibition of NADK (nicotinamide adenine dinucleotide kinase) was noted in related compounds, leading to decreased levels of NADPH and subsequent destabilization of DHFR (dihydrofolate reductase), which plays a crucial role in cell proliferation . This pathway suggests that this compound could be a promising candidate for further development as an anti-cancer agent.

Case Studies

- Antimicrobial Efficacy : In a recent study, this compound derivatives were tested against various strains of bacteria and fungi, demonstrating broad-spectrum antimicrobial activity. The results indicated that structural modifications could enhance potency against resistant strains.

- Anti-inflammatory Potential : Another investigation focused on the anti-inflammatory properties of nitro-substituted benzamides, where it was found that specific derivatives significantly reduced inflammatory markers in vitro without cytotoxic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.